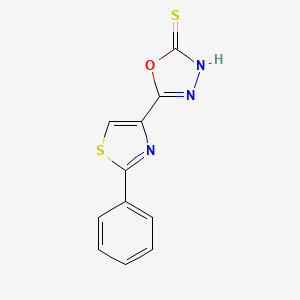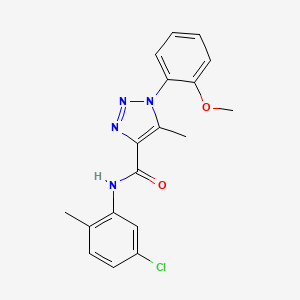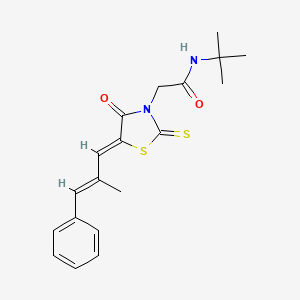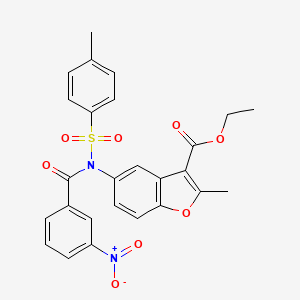![molecular formula C16H18N2O2 B2736370 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-(p-tolyl)acetamide CAS No. 946247-40-1](/img/structure/B2736370.png)
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-(p-tolyl)acetamide” is a complex organic compound that contains an isoxazole ring and an acetamide group. Isoxazoles are a class of organic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . Acetamides, on the other hand, are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, which is a heterocyclic ring, and the acetamide group. The presence of these functional groups would likely confer specific chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the isoxazole ring and the acetamide group. The isoxazole ring, being a heterocycle, might undergo reactions such as electrophilic substitution or nucleophilic addition . The acetamide group could potentially undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar acetamide group might increase its solubility in polar solvents .Applications De Recherche Scientifique
Biological Activities and Molecular Interactions
A study by Gull et al. (2016) focuses on the synthesis of a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were evaluated for various biological activities including antioxidant, haemolytic, antibacterial, and urease inhibition. These compounds displayed significant activity in urease inhibition, highlighting their potential as therapeutic agents targeting specific enzyme pathways. Molecular docking studies suggested that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, indicating a structured-activity relationship where hydrogen bonding is crucial for enzyme inhibition (Gull et al., 2016).
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds with potential applications in various fields, including materials science and medicinal chemistry, are also areas of interest. For instance, compounds synthesized via the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These compounds were found to be efficient fluorescent probes for mercury ions, demonstrating the utility of acetamide derivatives in environmental monitoring and sensor technology (Shao et al., 2011).
Antitumor Activity
Research on the antitumor activities of acetamide derivatives and related compounds has yielded promising results. For example, novel synthesis pathways leading to polyfunctionally substituted heterocyclic compounds derived from similar acetamide structures have shown high inhibitory effects against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. These studies underscore the potential of acetamide derivatives in the development of new anticancer therapies (Shams et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-8-12(9-7-11)10-15(19)17-16-13-4-2-3-5-14(13)18-20-16/h6-9H,2-5,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYOMFMVDBHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2736295.png)
![methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2736296.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B2736300.png)
![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)

![2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736305.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2736308.png)
